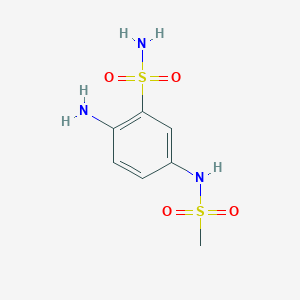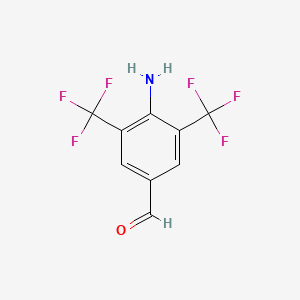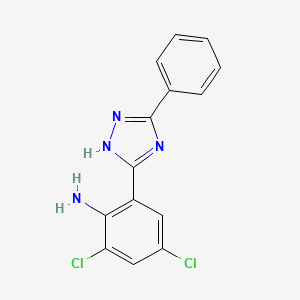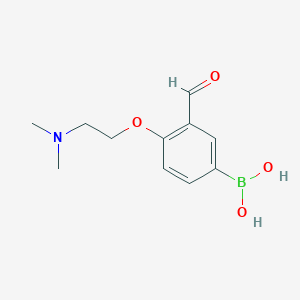
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring This particular compound is characterized by the presence of bromomethyl and dichloro substituents at specific positions on the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline typically involves the bromination of a quinoxaline precursor. One common method is the reaction of 2,3-dimethyl-6,7-dichloroquinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding dihydroquinoxaline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline dioxides
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Oxidation: Formation of quinoxaline dioxides.
科学的研究の応用
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
作用機序
The mechanism of action of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline involves its interaction with biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This covalent modification can disrupt enzyme activity or DNA replication, contributing to its antibacterial and antifungal effects .
類似化合物との比較
Similar Compounds
- 2,3-Bis(bromomethyl)quinoxaline
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(bromomethyl)-6-nitroquinoxaline
Uniqueness
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is unique due to the presence of both bromomethyl and dichloro substituents, which confer distinct chemical reactivity and biological activity. The dichloro groups enhance its stability and lipophilicity, making it more effective in certain applications compared to its analogs .
特性
分子式 |
C10H6Br2Cl2N2 |
|---|---|
分子量 |
384.88 g/mol |
IUPAC名 |
2,3-bis(bromomethyl)-6,7-dichloroquinoxaline |
InChI |
InChI=1S/C10H6Br2Cl2N2/c11-3-9-10(4-12)16-8-2-6(14)5(13)1-7(8)15-9/h1-2H,3-4H2 |
InChIキー |
LWXGVLAUAJHSID-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)CBr)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2,5-Dichloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B8328435.png)



![7-Fluoro-pyrido[3,2-d]pyrimidin-4-ylamine](/img/structure/B8328453.png)



![8-Methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one](/img/structure/B8328485.png)
